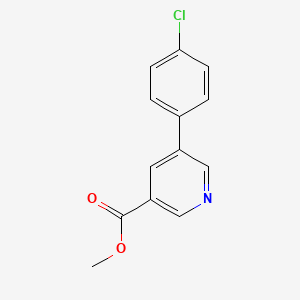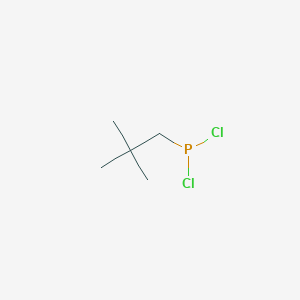
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, halogenation, and protection-deprotection strategies. The most common approach is the bromination of a suitable pyridine precursor followed by the introduction of the tetrahydro-2H-pyran-4-yl moiety. Precise details of these synthetic methods can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine reveals a pyridine ring with a bromine atom at position 3 and a tetrahydro-2H-pyran-4-yl group attached to position 5. The stereochemistry of the tetrahydro-2H-pyran-4-yl substituent significantly influences the compound’s properties and reactivity. Researchers have investigated the conformational preferences and intermolecular interactions using computational methods .
Chemical Reactions Analysis
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine participates in various chemical reactions. Notably, it serves as a versatile building block for the synthesis of more complex molecules. Some reactions include nucleophilic substitutions, palladium-catalyzed cross-couplings, and ring-opening reactions of the tetrahydro-2H-pyran-4-yl group. Researchers have explored these transformations to access novel derivatives with diverse functionalities .
Mecanismo De Acción
The exact mechanism of action for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine depends on its specific application. In some cases, it acts as a ligand for metal complexes, influencing their reactivity or catalytic properties. Additionally, its ability to undergo nucleophilic substitutions makes it valuable in synthetic chemistry. Further studies are needed to elucidate its biological mechanisms and potential therapeutic applications .
Propiedades
IUPAC Name |
3-bromo-5-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-5-10(7-12-6-8)14-9-1-3-13-4-2-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKMIVLQESOXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620884 | |
| Record name | 3-Bromo-5-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine | |
CAS RN |
422557-23-1 | |
| Record name | 3-Bromo-5-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

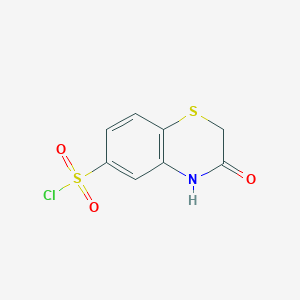
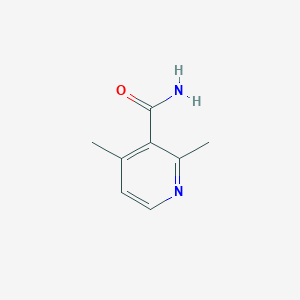

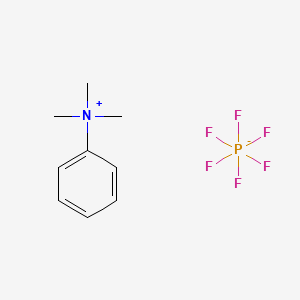
![2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B1628938.png)
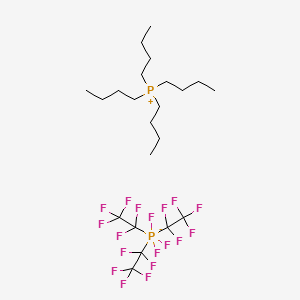
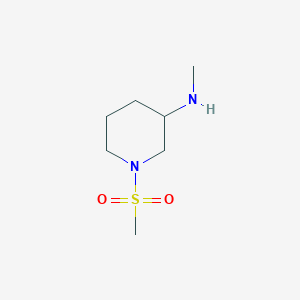

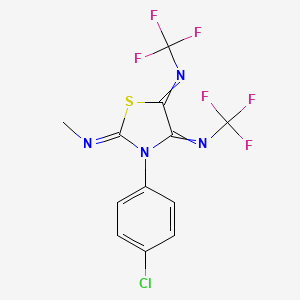

![(3'-Methoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1628951.png)
